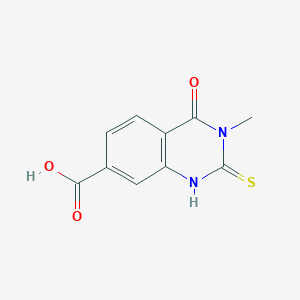

3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Overview

Description

3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a compound that belongs to the class of tetrahydroquinazolines, which are heterocyclic compounds containing a quinazoline moiety that is partially saturated. These compounds are of interest due to their potential medicinal properties and their use as synthons in the synthesis of various biologically active molecules.

Synthesis Analysis

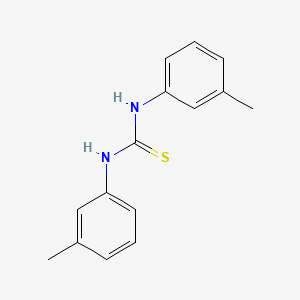

The synthesis of tetrahydroquinazoline derivatives can be achieved through several methods. One approach involves the Pictet-Spengler reaction, which is a method used to synthesize 1,2,3,4-tetrahydroisoquinoline derivatives, as described in the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid . Another method includes the Bischler-Nepieralski reaction, which is also used to construct the tetrahydroisoquinoline core . Additionally, liquid-phase synthesis has been developed for combinatorial libraries of new disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines, which involves cyclization of substituted methyl anthranilates with isothiocyanates .

Molecular Structure Analysis

The molecular structure of tetrahydroquinazoline derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was confirmed by elemental analysis, NMR, LC/MS, and single crystal X-ray diffraction . The presence of strong intramolecular hydrogen bonds has been observed, which can influence the stability and reactivity of these compounds .

Chemical Reactions Analysis

Tetrahydroquinazoline derivatives can undergo various chemical reactions. For example, the S-alkylation of disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines with alkyl or aryl halides leads to the formation of 4-oxo-3,4-dihydroquinazoline-2-thioles . Additionally, the hydrolysis of certain quinazoline derivatives can lead to the formation of corresponding acids, which can be further utilized in the synthesis of new compound libraries .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinazoline derivatives are influenced by their molecular structure. The presence of substituents and functional groups can affect properties such as solubility, melting point, and reactivity. For example, the introduction of a methyl group at the 8-position of 4-oxoquinoline-3-carboxylic acids has been shown to influence their antibacterial activity . The crystal structure analysis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates provides insight into the molecular conformation and potential intermolecular interactions .

Scientific Research Applications

Synthesis of Combinatorial Libraries

Research by Ivachtchenko et al. (2003) highlighted the use of 3-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in the liquid-phase synthesis of new disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and trisubstituted 4-oxo-3,4-dihydroquinazoline-2-thioles. This process involves cyclization of substituted methyl anthranilates with isothiocyanates, or cyclization of substituted 2-(methylcarboxy)benzeneisothiocyanates with primary amines or hydrazines. The significance lies in the development of libraries for combinatorial chemistry applications (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

Creation of Novel Heterocyclic Compounds

Britsun et al. (2006) demonstrated the conversion of 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones into 2-aryl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-ones. This transformation is critical in creating novel heterocyclic compounds that can have diverse applications in pharmaceutical and material sciences (Britsun, Esipenko, & Lozinskii, 2006).

Potential in Pharmaceutical Research

The work of Rajasekaran, Rajamanickam, & Darlinquine (2013) explored the synthesis of derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones. These compounds were evaluated for antimicrobial and anticonvulsant activities, indicating potential applications in pharmaceutical research, particularly in developing new therapeutic agents (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Role in Anticancer Research

A study by Gaber et al. (2021) involved the synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and their testing against the breast cancer MCF-7 cell line. This highlights the potential of compounds derived from 3-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in anticancer research (Gaber, Alsanie, & Alhomrani, et al., 2021).

Safety And Hazards

There is no specific safety and hazard information available for “3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid”.

Future Directions

The future directions for “3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” are not explicitly mentioned in the search results.

Please note that the information provided is based on the available data and there might be more comprehensive data in specialized databases or scientific literature.

properties

IUPAC Name |

3-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c1-12-8(13)6-3-2-5(9(14)15)4-7(6)11-10(12)16/h2-4H,1H3,(H,11,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTYTROLVDLRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701152815 | |

| Record name | 1,2,3,4-Tetrahydro-3-methyl-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701152815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | |

CAS RN |

847783-61-3 | |

| Record name | 1,2,3,4-Tetrahydro-3-methyl-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847783-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-3-methyl-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701152815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

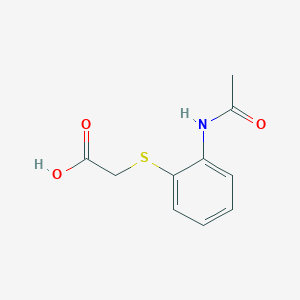

acetic acid](/img/structure/B1275947.png)

![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)